3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: is a chemical compound that belongs to the cephalosporin class of antibiotics. This compound is a derivative of the cephalosporin nucleus and is used as an intermediate in the synthesis of various cephalosporin antibiotics. Cephalosporins are a group of β-lactam antibiotics that are widely used to treat bacterial infections due to their broad-spectrum activity and resistance to β-lactamase enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-aminocephalosporanic acid (7-ACA), which is a key intermediate in the production of cephalosporin antibiotics.
Acetoxymethylation: The 7-ACA is subjected to acetoxymethylation using acetic anhydride and a suitable base such as pyridine. This reaction introduces the acetoxymethyl group at the 3-position of the cephalosporin nucleus.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxymethyl group can be hydrolyzed to form the corresponding hydroxymethyl derivative.
Substitution: The amino group at the 7-position can undergo substitution reactions with various electrophiles to form different cephalosporin derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups and enhance its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetoxymethyl group.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride are used to carry out these reactions.
Major Products Formed
The major products formed from these reactions include various cephalosporin derivatives with different substituents at the 3- and 7-positions, which exhibit a range of antibacterial activities.
Scientific Research Applications
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of novel cephalosporin antibiotics with improved properties.
Biology: The compound is used in studies to understand the structure-activity relationship of cephalosporin antibiotics.
Medicine: It serves as an intermediate in the production of cephalosporin antibiotics used to treat bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of cephalosporin antibiotics.
Mechanism of Action
The mechanism of action of 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is similar to that of other cephalosporin antibiotics. It exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. By inhibiting PBPs, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-cephem-4-carboxylic acid: A precursor in the synthesis of cephalosporin antibiotics.
7-Amino-3-vinyl-3-cephem-4-carboxylic acid: Another derivative used in the synthesis of cephalosporin antibiotics.
7-Amino-3-methoxy-3-cephem-4-carboxylic acid: Used in the synthesis of cephalosporin antibiotics with different substituents.
Uniqueness
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is unique due to the presence of the acetoxymethyl group at the 3-position, which imparts specific chemical properties and enhances its reactivity in the synthesis of cephalosporin derivatives
Properties
Molecular Formula |
C10H12N2O5S |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
(6R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6?,9-/m1/s1 |
InChI Key |
HSHGZXNAXBPPDL-IOJJLOCKSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H](C(C2=O)N)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Origin of Product |
United States |
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